S6(229-239)
Description
Structural Characterization of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH
Primary Sequence Analysis and Residue Composition
The peptide H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH comprises 11 amino acid residues with the sequence Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala (AKRRRLSSLRA) . Residue composition analysis reveals a predominance of positively charged arginine (Arg, R) residues (36.4%), followed by hydrophobic leucine (Leu, L) and alanine (Ala, A) residues (18.2% each), polar serine (Ser, S) residues (18.2%), and a single lysine (Lys, K) residue (9.1%) .
Table 1: Residue Composition of AKRRRLSSLRA
| Amino Acid | Symbol | Count | Percentage |
|---|---|---|---|
| Arginine | R | 4 | 36.4% |
| Leucine | L | 2 | 18.2% |
| Alanine | A | 2 | 18.2% |
| Serine | S | 2 | 18.2% |
| Lysine | K | 1 | 9.1% |
The N-terminal alanine and C-terminal alanine bookend a central cluster of three consecutive arginine residues (positions 3–5), creating a cationic domain likely to influence electrostatic interactions with negatively charged biological molecules . The presence of two serine residues (positions 7–8) introduces potential phosphorylation sites, though experimental validation of post-translational modifications remains unreported .
Properties
Molecular Formula |
C54H104N24O14 |
|---|---|
Molecular Weight |
1313.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C54H104N24O14/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
INARJFAOSSGZJT-RQZRTJOXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Fmoc-Based SPPS
Fmoc chemistry is widely preferred due to its compatibility with acid-labile side-chain protecting groups and milder deprotection conditions. For example, the synthesis of a structurally similar neutral amylo-β peptide (H-Lys-Val-Lys-Arg-Ile-Ile-Leu-Ala-Arg-Ser-COOH) utilized improved Fmoc protocols with hydroxybenzotriazole (HoBt) as a coupling agent, achieving high purity and yield. Critical modifications included:
Boc-Based SPPS
Boc chemistry, though less common for complex peptides, was employed in synthesizing shorter arginine-containing sequences. For instance, Boc-protected peptides like Boc-Leu-Glu-Ser-Leu-Glu-Ser-Lys-OH achieved 75% yield using PEG5 resins under photolytic cleavage. Catalytic hydrogenation (H₂ over Pd/BaSO₄) was critical for removing benzyl-based protecting groups without damaging the peptide backbone.
Resin and Solvent Optimization
Resin choice directly impacts synthesis efficiency, particularly for peptides with alternating hydrophilic (e.g., Arg) and hydrophobic (e.g., Leu, Ala) regions.
PEG-Modified Resins
Polyethylene glycol (PEG)-functionalized resins, such as PEG5–10, improved solvation and reduced aggregation during the synthesis of Boc-protected peptides. For example:
| Resin Type | Scale (mmol) | Peptide Sequence | Yield (%) |
|---|---|---|---|
| PEG5 | 0.12 | Boc-Leu-Glu-Ser-Leu-Glu-Ser-Lys-OH | 75 |
| PEG10 | 1.2 | Boc-Leu-Ala-Gly-Val-NH₂ | 95 |
Polar Solvent Systems
Dimethylformamide (DMF) and dichloromethane (DCM) mixtures (3:1) enhanced solubility of arginine-rich segments, minimizing incomplete couplings. Acetic acid-water (3:1) facilitated catalytic hydrogenation for Boc deprotection.
Side-Chain Protection and Deprotection
Arginine’s guanidino group requires specialized protection to prevent side reactions.
Protecting Groups
- Boc groups : Used for temporary α-amino protection, removed via trifluoroacetic acid (TFA).
- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : Preferred for arginine side chains due to stability during Fmoc deprotection.
- Ser/Thr protection : Benzyl (Bzl) groups prevented β-elimination during basic conditions.
Final Cleavage and Global Deprotection
A cleavage cocktail of TFA:thioanisole:water:phenol (90:5:3:2) efficiently removed side-chain protections while minimizing racemization. For Boc-based syntheses, hydrogenolysis at 40 psi over 18 hours achieved clean deprotection of Z (benzyloxycarbonyl) groups.
Purification and Characterization
Post-synthesis purification is critical for achieving >95% purity, as required for biological applications.
Reverse-Phase HPLC
C₁₈ columns with acetonitrile/water gradients (0.1% TFA) resolved closely eluting impurities. For example, the S6 peptide (H-AKRRRLSSLRA-OH) attained >95% purity using a linear gradient from 10% to 60% acetonitrile over 40 minutes.
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirmed molecular weight integrity. A 2062.5 Da peptide (H-Lys-Ala-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH) was validated using this method.
Challenges and Mitigation Strategies
Aggregation of Arginine-Rich Segments
The triple-arginine motif (Arg-Arg-Arg) in H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH poses solubility challenges. Strategies include:
Racemization at Serine Residues
Basic conditions during Fmoc deprotection risk racemization. Using 20% piperidine in DMF with 0.1 M HoBt minimized this risk.
Scalability and Industrial Relevance
Large-scale synthesis (≥2.0 mmol) of analogous peptides achieved 95% yield using PEG9 resins and automated synthesizers. Key parameters for scalability include:
Chemical Reactions Analysis
Types of Reactions
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: can undergo various chemical reactions, including:
Phosphorylation: This peptide is a substrate for kinases, which add phosphate groups to specific amino acids (e.g., serine, threonine).
Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Common Reagents and Conditions
Phosphorylation: Kinases such as Rho-kinase II and p90 ribosomal S6 kinase, along with ATP, are common reagents.
Hydrolysis: Acidic or basic solutions, often with heat, are used to hydrolyze peptide bonds.
Major Products Formed
Phosphorylation: Phosphorylated peptides with added phosphate groups.
Hydrolysis: Smaller peptide fragments or individual amino acids.
Scientific Research Applications
Drug Development
Peptide Therapeutics
Peptides like H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH are increasingly recognized for their therapeutic potential due to their specificity and lower toxicity compared to traditional small-molecule drugs. This peptide may exhibit properties such as:
- Antimicrobial Activity : Research indicates that peptides with high arginine content can disrupt bacterial membranes, making them candidates for developing new antibiotics .
- Cancer Treatment : The ability of certain peptides to target cancer cells specifically enhances their utility in targeted therapies. For instance, modifications of similar peptides have shown promise in enhancing drug delivery systems in ovarian cancer treatments .
Biotechnology
Biomarker Discovery
In proteomics, peptides are often used as biomarkers for disease diagnosis and monitoring. H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH can serve as a model for studying peptide interactions with proteins involved in various diseases, facilitating the identification of novel biomarkers .
Vaccine Development
Peptides are also integral in vaccine formulations, acting as epitopes that elicit immune responses. The structural characteristics of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH can be explored to design peptide-based vaccines that enhance immunogenicity against specific pathogens .
Molecular Biology
Gene Expression Studies
Peptides like H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH are utilized in studies investigating gene expression regulation. Their role in modulating transcription factors or interacting with DNA/RNA can be pivotal in understanding cellular mechanisms .
Protein Interaction Studies
The ability of this peptide to interact with various proteins makes it a valuable tool in studying protein-protein interactions (PPIs). Understanding these interactions is crucial for elucidating signaling pathways and cellular functions, particularly in cancer biology and immunology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Peptides | Investigated the antimicrobial efficacy of synthetic peptides | Found that high arginine content enhances membrane disruption in bacteria |
| Cancer Therapy Research | Explored peptide-based drug delivery systems | Demonstrated improved targeting of ovarian cancer cells using modified peptides |
| Vaccine Efficacy Trials | Evaluated peptide epitopes in vaccine formulations | Showed increased immune response with specific peptide sequences |
Mechanism of Action
The mechanism of action of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH involves its role as a substrate for kinases. When phosphorylated by kinases such as Rho-kinase II and p90 ribosomal S6 kinase, it undergoes conformational changes that affect its interaction with other proteins and cellular components . This phosphorylation event is crucial for regulating various cellular processes, including protein synthesis and signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sequence and Structural Features
The peptide’s sequence includes a repetitive Arg-Arg-Arg motif flanked by hydrophobic (Leu, Ala) and polar (Ser, Lys) residues. Below is a comparative analysis with structurally related peptides:
Table 1: Structural Comparison
| Peptide Sequence | Length | Key Residues | Structural Motifs |
|---|---|---|---|
| H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH | 11 | Arg×4, Leu×2, Ser×2 | Cationic Arg cluster, Ser phosphorylation sites |
| Leu-Arg-Arg-Ala-Ser-Leu-Gly (L-R-R-A-S-L-G) | 7 | Arg×2, Ser, Leu | Minimal kinase recognition motif |
| Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLLRNPNDKYEPF) | 14 | Leu×2, Arg, Ser | Thrombin receptor agonist motif |
| H-Ser-Phe-Leu-Leu-Arg-OH | 5 | Leu×2, Arg, Ser | Short thrombin-mimetic sequence |
Key Observations :
- Arg Clusters : The target peptide’s Arg-Arg-Arg motif distinguishes it from shorter peptides like L-R-R-A-S-L-G (Arg×2) and SFLLRNPNDKYEPF (Arg×1). This motif may enhance interactions with negatively charged molecules (e.g., DNA, phospholipids) compared to peptides with fewer Arg residues .
- Serine Residues : Both the target peptide and L-R-R-A-S-L-G contain Ser residues, which are substrates for phosphorylation by kinases like cAMP-dependent protein kinase .
Functional Roles and Mechanisms
Table 2: Functional Comparison
Key Insights :
- Kinase Interactions: The target peptide’s Ser-Ser-Leu segment resembles L-R-R-A-S-L-G, a known substrate for cAMP-dependent kinase. However, the absence of a terminal Gly in the target peptide may alter binding kinetics .
- Receptor Activation : Unlike SFLLRNPNDKYEPF, which fully activates thrombin receptors, the target peptide lacks the Phe-Leu-Leu-Arg motif critical for thrombin mimicry, suggesting divergent receptor targets .
- Cell Penetration : The Arg-rich sequence aligns with cell-penetrating peptide (CPP) motifs, similar to HIV-Tat derivatives (e.g., H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-NH2 in ) but with distinct hydrophobicity due to Leu residues .
Table 3: Pharmacokinetic and Commercial Profiles
Notes:
- *Estimated molecular weight based on sequence.
- The target peptide’s length and Arg content may complicate synthesis and purification compared to shorter peptides like H-Ser-Phe-Leu-Leu-Arg-OH .
Biological Activity
H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH, a synthetic peptide, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH consists of a sequence of amino acids that contribute to its biological functions. The molecular weight of this peptide is approximately 1313.6 Da, and it is typically synthesized in a lyophilized solid form with a purity greater than 95% .
The biological activity of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH can be attributed to its interaction with various biological targets:
- Protease Substrate : This peptide acts as a substrate for specific proteases, which cleave it at particular sites to release bioactive fragments. The presence of multiple arginine residues enhances its recognition by proteolytic enzymes, making it useful in enzymatic assays .
- Cell Membrane Interaction : The cationic nature of the peptide allows it to interact electrostatically with negatively charged components of cell membranes, influencing cellular uptake and activity against cancerous cells .
- Signal Transduction : The peptide may play a role in intracellular signaling pathways by modulating kinase activity, particularly in relation to S6 kinase substrates, which are crucial for protein synthesis and cell growth .
Biological Activities
Research has demonstrated various biological activities associated with H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH:
1. Antimicrobial Activity : Studies suggest that peptides with similar sequences exhibit antimicrobial properties against a range of pathogens. The positively charged residues facilitate binding to bacterial membranes, leading to disruption and cell death .
2. Antioxidant Properties : Peptides derived from similar sequences have shown potential antioxidant effects, which may contribute to their protective roles in cellular environments by scavenging free radicals .
3. Anticancer Effects : Preliminary studies indicate that this peptide may exhibit selective cytotoxicity against certain cancer cell lines, potentially due to its ability to induce apoptosis through membrane interactions and signaling pathway modulation .
Case Studies
Several studies have explored the biological activity of peptides similar to H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH:
Q & A
Basic Research Questions
Q. How can the tertiary structure of H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH be determined experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for resolving tertiary structures of small peptides in solution. For larger peptides (>20 residues), Circular Dichroism (CD) spectroscopy can identify secondary structural elements (e.g., α-helices, β-sheets). Molecular Dynamics (MD) simulations complement experimental data by modeling conformational flexibility under physiological conditions. Ensure peptide purity (>95%) via HPLC before analysis .
Q. What protocols are recommended for optimizing solid-phase synthesis yield of this peptide?
- Methodological Answer : Use Fmoc-based solid-phase synthesis with a low-swelling resin (e.g., Tentagel S RAM) to accommodate the peptide’s hydrophilicity. Optimize coupling efficiency by:
- Employing double couplings for arginine-rich segments (Arg-Arg-Arg).
- Using PyBOP/HOBt activation for sterically hindered residues (e.g., Leu, Ser).
- Cleaving with TFA:TIPS:H2O (95:2.5:2.5) to minimize side reactions. Monitor intermediate steps via MALDI-TOF mass spectrometry .
Q. How can researchers validate the peptide’s interaction with nucleic acids?
- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff) between the peptide and DNA/RNA. Electrophoretic Mobility Shift Assays (EMSAs) confirm complex formation. For thermodynamic analysis, Isothermal Titration Calorimetry (ITC) measures enthalpy changes. Include negative controls (e.g., scrambled peptide sequences) to rule out nonspecific binding .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported cellular uptake efficiency across in vitro models?
- Methodological Answer : Discrepancies often arise from differences in cell membrane composition (e.g., lipid rafts in cancer vs. primary cells). Standardize assays using:
- Flow cytometry with fluorescently labeled peptide (e.g., FITC conjugation).
- Confocal microscopy to track subcellular localization.
- ATP-depletion controls to distinguish active vs. passive uptake. Cross-validate findings in ≥3 cell lines (e.g., HeLa, HEK293, primary fibroblasts) .
Q. What strategies mitigate oxidative degradation during long-term storage of this peptide?
- Methodological Answer : Lyophilize the peptide under argon to prevent oxidation of methionine (if present) and serine phosphorylation. Store at -80°C in amber vials with desiccants. For liquid formulations, add antioxidants (e.g., 0.1% ascorbic acid) and buffer at pH 5–6 to stabilize arginine side chains. Monitor stability via LC-MS every 3 months .
Q. How can computational modeling address conflicting predictions about this peptide’s membrane permeability?
- Methodological Answer : Use in silico tools like PAMPA (Parallel Artificial Membrane Permeability Assay) simulations and logP calculations (e.g., ChemAxon). Compare results with experimental Caco-2 permeability assays. Adjust models by incorporating solvent-accessible surface area (SASA) parameters for charged residues (Arg, Lys). Validate against in vivo pharmacokinetic data .
Data Analysis & Interpretation
Q. What statistical approaches are robust for analyzing dose-response variability in cytotoxicity assays?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatments across replicates. Address outliers via Grubbs’ test (α=0.05). For high variability, switch to impedance-based real-time cell analysis (RTCA) .
Q. How should researchers validate proteomic data suggesting off-target binding of this peptide?
- Methodological Answer : Perform cross-linking followed by immunoprecipitation and LC-MS/MS to identify interactomes. Use CRISPR knockouts of suspected off-target proteins (e.g., integrins) to confirm specificity. Compare with negative controls (e.g., peptide-free pull-downs) .
Ethical & Reproducibility Considerations
Q. What criteria ensure ethical sourcing of animal-derived reagents in studies involving this peptide?
- Methodological Answer : Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines. Use synthetic or recombinant alternatives (e.g., serum-free cell culture media). Document supplier certifications (e.g., AAALAC-accredited vendors) in metadata .
Q. How can researchers enhance reproducibility when reporting peptide bioactivity? **
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
